Cas no 112279-71-7 (4-AMINO-2,3-DIFLUOROBENZONITRILE)

4-AMINO-2,3-DIFLUOROBENZONITRILE structure
112279-71-7 structure
商品名:4-AMINO-2,3-DIFLUOROBENZONITRILE
CAS番号:112279-71-7
MF:C7H4N2F2
メガワット:154.11686
MDL:MFCD09030642
CID:822277
PubChem ID:14621038

4-AMINO-2,3-DIFLUOROBENZONITRILE 化学的及び物理的性質

名前と識別子

    • 4-AMINO-2,3-DIFLUOROBENZONITRILE
    • 4-amino-2,3-diflorobenzonitrile
    • 2,3-Difluoro-4-aMinobenzonitrile
    • SCHEMBL9340535
    • SB76136
    • CS-0134998
    • DB-218717
    • 112279-71-7
    • SITORLJYAUMNMW-UHFFFAOYSA-N
    • DTXSID70562302
    • AKOS015964285
    • PS-8895
    • DS-2077
    • MFCD09030642
    • CL8199
    • C7H4F2N2
    • 4-Amino-2 pound not3-difluorobenzonitrile
    • 4-Amino-2,3-difluoro-benzonitrile
    • SY101437
    • J-002741
    • MDL: MFCD09030642
    • インチ: InChI=1S/C7H4F2N2/c8-6-4(3-10)1-2-5(11)7(6)9/h1-2H,11H2
    • InChIKey: SITORLJYAUMNMW-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=C(C(=C1C#N)F)F)N

計算された属性

  • せいみつぶんしりょう: 154.03400
  • どういたいしつりょう: 154.03425446g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 186
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.2

じっけんとくせい

  • 密度みつど: 1.36
  • ふってん: 269 ºC
  • フラッシュポイント: 116 ºC
  • PSA: 49.81000
  • LogP: 1.99988

4-AMINO-2,3-DIFLUOROBENZONITRILE セキュリティ情報

4-AMINO-2,3-DIFLUOROBENZONITRILE 税関データ

  • 税関コード:2926909090
  • 税関データ:

    中国税関コード:

    2926909090

    概要:

    2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

4-AMINO-2,3-DIFLUOROBENZONITRILE 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTYC0222-10G
4-amino-2,3-difluorobenzonitrile
112279-71-7 97%
10g
¥ 1,425.00 2023-03-30
eNovation Chemicals LLC
Y0982584-5g
4-Amino-2,3-difluorobenzonitrile
112279-71-7 95%
5g
$350 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1205638-5g
4-Amino-2,3-difluorobenzonitrile
112279-71-7 98%
5g
¥756.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1205638-10g
4-Amino-2,3-difluorobenzonitrile
112279-71-7 98%
10g
¥1701.00 2024-08-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EH007-1g
4-AMINO-2,3-DIFLUOROBENZONITRILE
112279-71-7 95+%
1g
679.0CNY 2021-07-12
Fluorochem
075214-5g
4-Amino-2,3-difluorobenzonitrile
112279-71-7 95%
5g
£252.00 2022-03-01
Apollo Scientific
PC9170-5g
4-Amino-2,3-difluorobenzonitrile
112279-71-7
5g
£114.00 2025-02-22
Apollo Scientific
PC9170-1g
4-Amino-2,3-difluorobenzonitrile
112279-71-7
1g
£28.00 2025-02-22
eNovation Chemicals LLC
D566052-1g
4-Amino-2,3-Difluorobenzonitrile
112279-71-7 97%
1g
$150 2024-05-23
SHENG KE LU SI SHENG WU JI SHU
sc-336300-100 mg
4-Amino-2,3-difluoro-benzonitrile,
112279-71-7
100MG
¥3,497.00 2023-07-11

4-AMINO-2,3-DIFLUOROBENZONITRILE 関連文献

4-AMINO-2,3-DIFLUOROBENZONITRILEに関する追加情報

4-AMINO-2,3-DIFLUOROBENZONITRILE: A Comprehensive Overview

4-Amino-2,3-difluorobenzonitrile (CAS No. 112279-71-7) is a versatile compound with significant applications in the fields of medicinal chemistry and materials science. This aromatic nitrile derivative features a benzene ring substituted with an amino group and two fluorine atoms, making it a valuable intermediate in the synthesis of various pharmaceuticals and functional materials.

The unique electronic and steric properties of 4-amino-2,3-difluorobenzonitrile have attracted considerable attention from researchers and industry professionals. The presence of the amino group and fluorine substituents imparts specific reactivity and stability characteristics, which are crucial for its diverse applications. Recent studies have highlighted its potential in the development of novel drugs, particularly in the areas of oncology and neurology.

In medicinal chemistry, 4-amino-2,3-difluorobenzonitrile serves as a key building block for the synthesis of bioactive molecules. Its ability to undergo various chemical transformations, such as coupling reactions and functional group modifications, makes it an ideal starting material for the design of targeted therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4-amino-2,3-difluorobenzonitrile exhibit potent anticancer activity against multiple tumor cell lines. These findings underscore the compound's potential as a lead molecule in drug discovery programs.

Beyond its medicinal applications, 4-amino-2,3-difluorobenzonitrile has also found utility in materials science. Its electronic properties make it suitable for the development of advanced materials with tailored optical and electrical characteristics. Research conducted at the University of California, Berkeley, explored the use of 4-amino-2,3-difluorobenzonitrile-based polymers in organic photovoltaic devices. The results indicated that these polymers exhibit high charge carrier mobility and excellent photostability, making them promising candidates for next-generation solar cells.

The synthesis of 4-amino-2,3-difluorobenzonitrile involves several well-established chemical reactions. One common approach is the nitration of 2,3-difluorobenzoic acid followed by reduction to form the corresponding amine. Subsequent nitrile formation can be achieved through various methods, including cyanation reactions using cyanide salts or metal-catalyzed processes. The choice of synthetic route depends on factors such as yield, purity, and cost-effectiveness.

In terms of safety and handling, it is important to note that while 4-amino-2,3-difluorobenzonitrile is not classified as a hazardous substance under current regulations, proper precautions should be taken during its use. This includes wearing appropriate personal protective equipment (PPE) and working in well-ventilated areas to minimize exposure risks.

The market demand for 4-amino-2,3-difluorobenzonitrile has been steadily increasing due to its growing applications in pharmaceuticals and advanced materials. Major chemical suppliers offer high-purity grades of this compound to meet the stringent requirements of research laboratories and industrial processes. Additionally, custom synthesis services are available for clients with specific needs or large-scale production demands.

In conclusion, 4-amino-2,3-difluorobenzonitrile (CAS No. 112279-71-7) is a multifunctional compound with significant potential in both medicinal chemistry and materials science. Its unique structural features and versatile reactivity make it an indispensable tool for researchers and industry professionals seeking to develop innovative solutions in these fields. As ongoing research continues to uncover new applications and optimize synthetic methods, the importance of this compound is likely to grow even further.

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Amadis Chemical Company Limited
(CAS:112279-71-7)4-AMINO-2,3-DIFLUOROBENZONITRILE
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清らかである:99%
はかる:25g
価格 ($):361.0